N4-(4-Methyltrityl)-L-asparagine
Description
Significance of Amino Acid Side-Chain Protection in Modern Organic and Peptide Chemistry
In modern organic and peptide chemistry, the protection of amino acid side chains is a fundamental and indispensable strategy. biosynth.com During peptide synthesis, the primary goal is to form a peptide bond between the carboxyl group of one amino acid and the amino group of another in a specific sequence. wikipedia.org However, the presence of reactive side-chain functionalities, such as the amines, carboxylic acids, alcohols, and thiols found in various amino acids, can lead to a host of undesirable side reactions. biosynth.comnih.gov
The strategic use of a diverse array of side-chain protecting groups with different lability allows for a high degree of "orthogonality" in synthetic schemes. This enables the selective deprotection of specific side chains for further modification, such as cyclization or the attachment of labels, while the rest of the peptide remains protected. biosynth.com
Historical Context and Evolution of Asparagine Protecting Group Strategies
The protection of the side-chain amide of asparagine has historically presented a significant challenge in peptide synthesis. nih.gov Early attempts at peptide synthesis often proceeded without side-chain protection for asparagine. peptide.com However, this approach is fraught with difficulties. A major side reaction is the dehydration of the asparagine side-chain amide to a nitrile during the activation of the C-terminal carboxyl group, a reaction often promoted by carbodiimide coupling reagents. nih.govpeptide.com Another significant issue is the propensity for aggregation of peptide chains containing unprotected asparagine, which can hinder subsequent coupling and deprotection steps. wiley.com
To address these issues, various protecting groups for the asparagine side-chain amide were developed. Early examples included the xanthyl (Xan) group, which was commonly used in Boc-based solid-phase peptide synthesis (SPPS). peptide.com Other groups, such as the 2,4,6-trimethoxybenzyl (Tmob) and 4,4'-dimethoxybenzhydryl (Mbh) groups, were also investigated. journals.co.zagoogle.com While these groups offered some solutions, they often required harsh cleavage conditions that could damage the peptide. nih.govgoogle.com
A significant advancement came with the introduction of the trityl (Trt) group for the protection of the asparagine side-chain amide. nih.gov The Trt group proved to be highly effective in preventing side reactions and improving the solubility of the protected asparagine derivative. peptide.comwiley.com This led to the development of related trityl-based protecting groups, including the 4-methyltrityl (Mtt) group, which offered further advantages. nih.gov
Positioning of N4-(4-Methyltrityl)-L-asparagine as a Specialized Building Block in Synthetic Methodologies
This compound has carved out a niche as a specialized and highly valuable building block in modern synthetic methodologies, particularly in Fmoc-based solid-phase peptide synthesis. chemimpex.com Its utility stems directly from the properties of the 4-methyltrityl (Mtt) protecting group.
The Mtt group is a structural modification of the trityl group, and its key advantage is its increased acid lability. nih.gov This means that the Mtt group can be cleaved under milder acidic conditions than the parent Trt group. nih.gov In fact, the cleavage of the Mtt group is significantly more rapid. semanticscholar.orggoogle.com This is particularly advantageous in the synthesis of complex peptides where prolonged exposure to strong acids can lead to the degradation of the peptide chain or the removal of other acid-labile protecting groups.
The use of this compound effectively prevents the dehydration of the side-chain amide to a nitrile during coupling reactions. peptide.com Furthermore, the bulky Mtt group helps to disrupt interchain hydrogen bonding, thereby reducing aggregation and improving the solubility of both the protected amino acid and the growing peptide chain. wiley.comchemimpex.com
The selective cleavage of the Mtt group can be achieved using dilute solutions of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM), often in the presence of a scavenger like triisopropylsilane (B1312306) (TIS) to prevent the reattachment of the Mtt cation. peptide.comsigmaaldrich.com This orthogonality allows for the on-resin modification of the asparagine side chain after its deprotection, while other side chains remain protected.
These properties position this compound as a superior choice for the incorporation of asparagine into peptides, especially in the synthesis of long or complex sequences where the prevention of side reactions and the maintenance of peptide integrity are paramount.
Properties
Molecular Formula |
C24H24N2O3 |
|---|---|
Molecular Weight |
388.5 g/mol |
IUPAC Name |
2-amino-4-[[(4-methylphenyl)-diphenylmethyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C24H24N2O3/c1-17-12-14-20(15-13-17)24(18-8-4-2-5-9-18,19-10-6-3-7-11-19)26-22(27)16-21(25)23(28)29/h2-15,21H,16,25H2,1H3,(H,26,27)(H,28,29) |
InChI Key |
RSGFXZGZDIQYCG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CC(C(=O)O)N |
Origin of Product |
United States |
Synthetic Methodologies for the Preparation and Derivatization of N4 4 Methyltrityl L Asparagine
Strategies for the Selective N4-Functionalization of L-Asparagine
The introduction of the Mtt group onto the side chain amide of L-asparagine requires careful control to achieve selectivity over the α-amino group.
Direct Acylation and Tritylation Approaches
The primary method for the synthesis of N4-(4-Methyltrityl)-L-asparagine involves the direct tritylation of the L-asparagine side chain. While specific details of the direct synthesis are not extensively described in the provided results, the existence of the compound Nγ-(4-methyltrityl)-L-asparagine suggests a pathway for its preparation. chemimpex.comchemimpex.com The nomenclature "Nγ" is synonymous with "N4" for asparagine. The synthesis would likely involve the reaction of L-asparagine with a 4-methyltrityl chloride or a similar reactive Mtt source under conditions that favor reaction at the side chain amide.
Protection of the α-amino and α-carboxyl groups of L-asparagine is a common strategy to direct the tritylation to the N4 position. For instance, the synthesis of related compounds like Nα-Fmoc-Nγ-4-methyltrityl-L-asparagine and Nα-Boc-Nγ-trityl-L-asparagine starts with the appropriately protected L-asparagine derivative, which would then be reacted with the tritylating agent. chemimpex.comchemimpex.com
Optimization of Reaction Conditions for Enhanced Yield and Purity
The use of N4-trityl protected asparagine derivatives, such as Fmoc-Asn(Trt)-OH, has been shown to result in significantly purer peptides compared to other methods for introducing asparagine. sigmaaldrich.comadvancedchemtech.com This is attributed to the prevention of side chain amide dehydration during the activation step of peptide coupling. advancedchemtech.com
Stereochemical Considerations in the Synthesis of this compound
Maintaining the stereochemical integrity of the L-asparagine backbone is paramount during the synthesis of this compound. The synthetic procedures must be designed to avoid racemization at the α-carbon. The use of established protecting group strategies and coupling reagents in peptide chemistry helps to preserve the stereochemistry of the amino acid. The availability of both Nα-Fmoc-Nγ-4-methyltrityl-L-asparagine and its D-enantiomer, Nα-Fmoc-Nγ-4-methyltrityl-D-asparagine, highlights the ability to control the stereochemistry of the final product. chemimpex.comchemimpex.com
Post-Synthetic Derivatization of this compound for Specific Applications
Once this compound is synthesized, it can be further derivatized at the α-amino and α-carboxyl groups to make it suitable for various applications, primarily in peptide synthesis.
Alpha-Amino Protection Strategies (e.g., Fmoc, Boc) and Their Introduction
For use in solid-phase peptide synthesis (SPPS), the α-amino group of this compound must be protected. The most common protecting groups are the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group and the acid-labile tert-butyloxycarbonyl (Boc) group. chemimpex.comchemimpex.com
Fmoc Protection: The introduction of the Fmoc group results in the formation of Nα-Fmoc-Nγ-(4-methyltrityl)-L-asparagine. chemimpex.com This derivative is widely used in Fmoc-based SPPS. chemimpex.comnih.gov The Fmoc group is stable during the coupling reaction but can be readily removed with a mild base, typically piperidine (B6355638) in DMF, to allow for the stepwise elongation of the peptide chain.
Boc Protection: The Boc group can also be used to protect the α-amino group. The resulting Nα-Boc-Nγ-(4-methyltrityl)-L-asparagine would be suitable for Boc-based SPPS. chemimpex.com The Boc group is stable to the basic conditions used for Fmoc removal but is cleaved by acids such as trifluoroacetic acid (TFA). organic-chemistry.org
Esterification and Amidation of the Carboxyl Group
The α-carboxyl group of this compound can be activated for peptide bond formation through esterification or amidation. In SPPS, the carboxyl group is typically anchored to a solid support, which is a form of esterification. Alternatively, it can be activated in solution by forming an active ester, such as a pentafluorophenyl (Pfp) ester, for subsequent coupling reactions. nih.govnih.gov Amidation of the carboxyl group can also be performed to generate specific peptide C-terminal amides, which are common in biologically active peptides.
Spectroscopic and Chromatographic Characterization Techniques for Synthetic Validation
The confirmation of the successful synthesis and purity of this compound is contingent upon a suite of analytical methods. These techniques provide unambiguous evidence of the compound's chemical structure, molecular weight, and purity, which are critical for its application in further synthetic endeavors like Solid-Phase Peptide Synthesis (SPPS).
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound. Both ¹H and ¹³C NMR spectra provide detailed information about the molecular framework, confirming the covalent attachment of the 4-methyltrityl group to the side-chain amide of the L-asparagine core.
¹³C NMR spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton. One would expect to observe distinct signals for the carboxyl carbon, the α-carbon, the β-carbon, the amide carbonyl carbon, and the various aromatic and methyl carbons of the 4-methyltrityl group.
Table 1: Predicted ¹H NMR Chemical Shifts for L-Asparagine Backbone (Reference) Note: This table is for the parent compound L-asparagine and serves as a reference. Shifts for the Mtt-derivative will vary.
| Proton | Chemical Shift (ppm) | Multiplicity |
| α-H | ~4.0 | Doublet of doublets |
| β-H | ~2.8-3.0 | Multiplet |
| Amide NH₂ | ~7.0-7.5 | Broad singlets |
Utilization of Mass Spectrometry (MS) for Molecular Weight Confirmation and Reaction Monitoring
Mass spectrometry (MS) is a powerful technique used to confirm the molecular weight of this compound and to monitor the progress of its synthesis. The molecular formula for this compound is C₂₄H₂₄N₂O₃, which corresponds to a molecular weight of approximately 388.49 g/mol . chemimpex.com
Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are common MS techniques used for such molecules. In a typical ESI-MS analysis, the compound would be expected to show a prominent pseudomolecular ion peak, such as [M+H]⁺ at m/z 389.5, or a sodium adduct [M+Na]⁺ at m/z 411.5. The high-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the elemental composition with high accuracy.
Furthermore, MS is invaluable for monitoring the derivatization of the compound, for example, during the attachment of an Nα-protecting group like Fmoc (9-fluorenylmethyloxycarbonyl). The resulting Nα-Fmoc-Nγ-(4-methyltrityl)-L-asparagine (C₃₉H₃₄N₂O₅) has a molecular weight of 610.72 g/mol , which would be readily confirmed by a corresponding shift in the mass spectrum. chemimpex.com
Table 2: Key Molecular Weights for MS Analysis
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | C₂₄H₂₄N₂O₃ | 388.49 |
| Nα-Fmoc-Nγ-(4-methyltrityl)-L-asparagine | C₃₉H₃₄N₂O₅ | 610.72 |
High-Performance Liquid Chromatography (HPLC) for Purity Assessment in Synthetic Batches
High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of synthesized batches of this compound and its derivatives. chemimpex.com This technique separates the target compound from any unreacted starting materials, by-products, or other impurities.
Reverse-phase HPLC (RP-HPLC) is typically employed, using a nonpolar stationary phase (like C18) and a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile, often with an acid modifier such as trifluoroacetic acid (TFA). The purity is determined by integrating the area of the product peak and comparing it to the total area of all peaks in the chromatogram, with detection commonly performed using a UV detector. For Nα-Fmoc protected derivatives, a purity of ≥99% is often required for use in peptide synthesis. chemimpex.com
While specific HPLC methods for the title compound are proprietary to manufacturers, general methods for analyzing related compounds like L-asparagine have been developed, which can be adapted. nih.govresearchgate.net The retention time of the compound is a characteristic feature under specific chromatographic conditions (e.g., column type, mobile phase gradient, flow rate).
Table 3: Example of HPLC Purity Data for a Related Compound
| Compound | Purity Specification | Analytical Method |
| Nα-Fmoc-Nγ-(4-methyltrityl)-L-asparagine | ≥ 99% | HPLC |
Optical Rotation as a Chiral Purity Indicator
Since this compound is derived from the chiral amino acid L-asparagine, it is optically active. Measurement of the specific optical rotation is a critical quality control step to ensure that the stereochemical integrity of the α-carbon has been maintained throughout the synthesis and that no racemization has occurred.
The specific rotation is measured using a polarimeter at a defined wavelength (usually the sodium D-line, 589 nm), temperature, concentration, and in a specified solvent. For this compound, a typical reported value is [α]D²⁴ = -21.5 ± 2º (c=1 in methanol). chemimpex.com For the Nα-Fmoc derivative, the value is [α]D²⁴ = -13.5 ± 2º (c=1 in methanol). chemimpex.com A significant deviation from this value would indicate the presence of the D-enantiomer or other chiral impurities.
Table 4: Optical Rotation Data
| Compound | Specific Rotation [α]D | Conditions |
| This compound | -21.5 ± 2º | c=1 in Methanol (B129727), 24°C |
| Nα-Fmoc-Nγ-(4-methyltrityl)-L-asparagine | -13.5 ± 2º | c=1 in Methanol, 24°C |
Mechanistic Principles and Functional Role of the 4 Methyltrityl Mtt Group in Peptide Synthesis
Reactivity Profile and Chemical Stability of the Mtt Group under Varying Synthetic Conditions
The effectiveness of the Mtt group is defined by its stability under certain conditions and its lability under others. A thorough understanding of its reactivity profile is crucial for its successful application in peptide synthesis.
A fundamental requirement for any side-chain protecting group in Fmoc-based SPPS is its stability to the repeated treatments with a mild base, typically piperidine (B6355638), used to remove the temporary Nα-Fmoc group after each coupling step. The Mtt group exhibits excellent stability under these conditions. The mechanism of Fmoc removal involves β-elimination initiated by a base abstracting the acidic proton on the fluorene ring system researchgate.netspringernature.com. The Mtt group, being an ether-linked protecting group on a carboxamide, is not susceptible to this type of base-mediated cleavage and remains intact throughout the iterative process of peptide chain elongation researchgate.net.
The stability of the Fmoc group to various bases is well-documented and highlights the conditions under which the Mtt group must be stable.
| Compound | Base | Solvent | Time (min) | Deprotection (%) |
|---|---|---|---|---|
| Fmoc-Gly-PS | 10% Morpholine | DCM | 240 | 18 |
| Fmoc-Gly-PS | 10% Morpholine | DMF | 240 | 75 |
| Fmoc-Gly-PS | 50% Morpholine | DCM | 240 | 100 |
| Fmoc-Gly-PS | 10% Piperidine | DCM | 240 | 100 |
| Fmoc-Val | 20% Piperidine | DMF | 0.1 | 50 |
The key to the Mtt group's utility as an orthogonal protecting group is its acid sensitivity. It can be selectively cleaved using dilute solutions of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM), typically in the range of 1-3% researchgate.net. The cleavage reaction proceeds via the formation of a stable Mtt carbocation, which is quenched by scavengers present in the cleavage cocktail researchgate.net. The release of the trityl cation often produces an intense yellow color, which can be used as a visual indicator of deprotection researchgate.netrsc.org.
The cleavage kinetics of the Mtt group can be influenced by several factors, including the concentration of the acid, the solvent system, and the presence of scavengers. For example, the addition of 1-5% triisopropylsilane (B1312306) (TIS) or methanol (B129727) is recommended to effectively quench the released trityl cations and prevent side reactions, such as the premature cleavage of other acid-labile groups like t-butyl ethers or loss of the peptide from the resin 5z.com. It has been observed that the addition of methanol can slow down the cleavage of Mtt but completely prevents the undesirable cleavage of t-butyl groups 5z.com.
The differential cleavage kinetics compared to other protecting groups allows for selective deprotection. While Mtt can be removed with 1% TFA in DCM, other groups like tBu and the Rink amide linker require much higher concentrations of TFA (up to 95%) for cleavage .
| Reagent Cocktail | Time | Observations |
|---|---|---|
| 1% TFA in DCM | Multiple 2-minute washes | Effective for complete removal; requires monitoring researchgate.net. |
| 1% TFA / 1% TIS in DCM | 16 hours | Substantial cleavage of tBu groups observed 5z.com. |
| 1% TFA / 1% MeOH in DCM | 16 hours | Completely prevented tBu cleavage 5z.com. |
| 2% TFA / 5% TIS in DCM | 3 x 10 minutes | Used for removal of Mtt groups wiley-vch.de. |
| DCM/HFIP/TFE/TES (6.5:2:1:0.5) | 1 hour | Alternative to TFA-based cleavage . |
In standard Fmoc-based solid-phase peptide synthesis, the reactions are typically carried out at room temperature, and harsh thermal or oxidative conditions are generally avoided. The Mtt group is stable under these standard conditions. While specific studies on the thermal and oxidative stability of N4-(4-Methyltrityl)-L-asparagine are not extensively detailed in the literature, the broad application of this protecting group in various synthetic protocols suggests its robustness under the typical conditions of peptide synthesis. No significant degradation of the Mtt group is reported during the standard cycles of coupling and deprotection.
Chemoselectivity of this compound in Peptide Coupling Reactions
The incorporation of asparagine into a growing peptide chain can be problematic. During the activation of the carboxyl group of Fmoc-Asn-OH for coupling, the unprotected side-chain amide can undergo dehydration to form a β-cyanoalanine derivative nih.gov. This side reaction reduces the yield of the desired peptide and introduces a significant impurity that can be difficult to remove.
The use of this compound effectively prevents this side reaction. The bulky Mtt group on the side-chain amide sterically and electronically hinders the dehydration process during the activation of the α-carboxyl group. This ensures that the coupling reaction proceeds chemoselectively at the intended carboxyl group, leading to the formation of the correct peptide bond nih.gov. Studies have shown that side-chain protected asparagine derivatives, including those with the Mtt group, can be coupled rapidly and without the formation of nitrile-related side products nih.gov.
Impact of the Mtt Group on Peptide Chain Elongation Efficiency
However, it is important to note that the steric bulk of the Mtt group could potentially hinder coupling efficiency in sterically demanding sequences. While generally beneficial, the impact of the Mtt group on coupling efficiency should be considered in the context of the specific peptide sequence being synthesized. For instance, studies on the related building block, Fmoc-Dab(Mtt)-OH, have shown that it can undergo rapid lactamization under various coupling conditions, leading to poor coupling efficiency researchgate.net. While this specific issue relates to diaminobutyric acid, it highlights the importance of evaluating the performance of Mtt-protected amino acids in the context of the specific synthetic challenge.
Deprotection Strategies for N4 4 Methyltrityl L Asparagine Residues in Peptide Synthesis
Acid-Mediated Deprotection Methodologies
The removal of the Mtt group is typically accomplished through acid-mediated cleavage. The choice of acid and reaction conditions is critical to ensure selective and complete deprotection without causing premature cleavage of other protecting groups or the peptide from the resin. nih.gov
A widely used method for Mtt deprotection involves treatment with a dilute solution of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). peptide.comresearchgate.net Concentrations typically range from 1-2% TFA. peptide.comwiley-vch.de During this process, the highly reactive Mtt cation is liberated. To prevent this cation from reattaching to the peptide or reacting with nucleophilic residues like tryptophan, a scavenger must be added to the cleavage cocktail. researchgate.net Triisopropylsilane (B1312306) (TIS) is a common scavenger used for this purpose. wiley-vch.denih.gov
The cleavage reaction is often monitored visually by the appearance of an intense yellow color, which is characteristic of the Mtt carbocation. nih.govthermofisher.com However, the absorbance of the Mtt cation is only about twice that of the trityl (Trt) cation, which can be a confounding factor if other Trt-protected residues are present. researchgate.netnih.gov Therefore, relying solely on visual monitoring can be inappropriate, especially towards the end of the reaction. researchgate.netnih.gov To ensure complete removal, the process often involves multiple, short treatments (e.g., 5 to 12 washes for 2 minutes each) with the TFA solution until the washings are colorless. researchgate.netnih.gov
| Reagent Cocktail | Composition (v/v/v) | Typical Conditions | Reference |
| TFA/TIS/DCM | 1:2:97 | Room temperature, 30 min | peptide.com |
| TFA/TIS/DCM | 2:5:93 | Room temperature, 3 x 10 min | wiley-vch.de |
| TFA/DCM | 1% TFA in DCM | Room temperature, multiple 2-min washes | researchgate.net |
While dilute TFA is effective, research has explored milder acidic conditions to enhance selectivity and minimize side reactions. nih.gov These alternatives are particularly useful when dealing with highly acid-sensitive sequences or linkers. researchgate.net
A head-to-head comparison of various acidic reagents has identified several effective alternatives:
Hexafluoroisopropanol (HFIP): Successive treatments with 30% HFIP in DCM (e.g., 3 treatments of 5 minutes each) have been shown to be among the mildest conditions for Mtt removal. nih.govresearchgate.net
Perfluoro-tert-butanol (B1216648) [(CF3)3COH]: Similar to HFIP, 30% perfluoro-tert-butanol in DCM (e.g., 3 treatments of 15 minutes each) effectively cleaves the Mtt group. nih.govresearchgate.net
Acetic Acid (AcOH)/Trifluoroethanol (TFE)/DCM: A mixture of acetic acid, TFE, and DCM (e.g., 1:2:7 or 1:2:97 v/v/v) can remove the Mtt group, particularly on hydrophobic resins. peptide.comresearchgate.net However, this method may fail on more hydrophilic supports like TentaGel resins. peptide.com
These milder conditions have demonstrated high selectivity, leaving Boc and tBu groups unaffected even after prolonged exposure. nih.gov
| Reagent Cocktail | Composition (v/v/v) | Typical Conditions | Reference |
| HFIP/DCM | 30% HFIP in DCM | 3 x 5 min | nih.gov |
| (CF3)3COH/DCM | 30% (CF3)3COH in DCM | 3 x 15 min | nih.gov |
| AcOH/TFE/DCM | 1:2:97 | Room temperature | peptide.com |
| TES/HFIP/TFE/DCM | 2:1:0.5:6.5 | Room temperature, 1 hour | peptide.com |
Selective Removal of the Mtt Group from Side-Chain-Protected Peptidyl Resins
The primary advantage of the Mtt group is its selective removal in the presence of other acid-labile protecting groups. researchgate.net The mild acidic cocktails, such as 1% TFA or 30% HFIP in DCM, are calibrated to cleave the hyper-acid-sensitive Mtt group while leaving the more robust tBu-based protecting groups (e.g., Asp(OtBu), Ser(tBu), Lys(Boc)) and the acid-labile resin linker intact. nih.govresearchgate.net
However, the selectivity is not absolute and can be sequence-dependent. Studies have shown that repeated or prolonged exposure to 1% TFA can lead to partial cleavage of other Trt groups and some loss of the peptide from sensitive linkers like the Rink amide resin. researchgate.net5z.com Therefore, careful optimization and monitoring are essential for each specific peptide to avoid unacceptable loss of product or side-chain protecting groups. nih.gov5z.com The addition of a small amount of methanol (B129727) to a 1% TFA/DCM solution has been found to completely prevent the undesirable cleavage of tBu protection from tyrosine, although it also dramatically slows the Mtt cleavage rate. 5z.com
Solution-Phase Deprotection Techniques for N4-(4-Methyltrityl)-L-asparagine Derivatives
While solid-phase peptide synthesis (SPPS) is the dominant application for Mtt protection, the principles of its cleavage are also applicable in solution-phase synthesis. The same acidic reagents, such as dilute TFA in DCM or mixtures containing HFIP, can be used to deprotect this compound derivatives in solution. researchgate.net
Solution-phase deprotection can be advantageous in certain synthetic strategies, such as fragment condensation or when purification of a protected intermediate is required. One study noted that for the removal of a related cyanosulfurylide (CSY) protecting group, switching from on-resin to in-solution deprotection in an acidic acetonitrile/water system completely suppressed aspartimide formation, suggesting that the more flexible peptide structure in solution can be beneficial. nih.gov This principle could potentially apply to Mtt deprotection as well, offering an alternative strategy to mitigate side reactions.
Kinetic Analysis of Mtt Deprotection and Factors Influencing Cleavage Rates
Understanding the kinetics of the Mtt removal is crucial for optimizing deprotection protocols. Research has shown that the reaction rate for the removal of the Mtt group can follow zero-order kinetics. nih.govresearchgate.net This implies that the rate of reaction is independent of the concentration of the Mtt-protected species, which is a key consideration for developing optimal conditions in batchwise synthesis. nih.gov
Several factors influence the rate of Mtt cleavage:
Acid Strength and Concentration: Stronger acids and higher concentrations generally lead to faster cleavage, but also increase the risk of side reactions and loss of selectivity. nih.gov
Resin Type: The cleavage can be less efficient on certain supports. For instance, higher density on the resin due to branching can hinder the cleavage of the Mtt group, requiring longer reaction times. researchgate.net
Solvent System: The choice of solvents, such as DCM, TFE, or HFIP, significantly impacts the reaction rate and selectivity. peptide.comnih.gov
Peptide Sequence: Steric hindrance from adjacent amino acids can affect the accessibility of the Mtt group to the acidic reagents, potentially slowing down the deprotection. researchgate.net
Temperature: As with most chemical reactions, temperature can influence the rate, though most Mtt deprotections are carried out at room temperature. peptide.com
Strategies for Minimizing Side Reactions During Deprotection (e.g., Aspartimide Formation)
One of the most significant challenges in synthesizing peptides containing asparagine is the formation of aspartimide. iris-biotech.deresearchgate.net This intramolecular cyclization side reaction occurs between the side-chain amide and the backbone nitrogen, particularly under basic conditions used for Fmoc group removal, but it can also be promoted by acidic conditions. iris-biotech.denih.gov Aspartimide formation leads to a mass-neutral impurity that is difficult to separate and can subsequently hydrolyze into a mixture of α- and β-peptides, compromising the purity and yield of the target peptide. nih.goviris-biotech.de
The propensity for aspartimide formation is highly sequence-dependent, with Asp-Gly, Asp-Asn, Asp-Arg, and Asp-Cys sequences being particularly problematic. nih.govresearchgate.net
Several strategies have been developed to suppress this side reaction:
Modification of Deprotection Conditions: Using weaker bases like piperazine (B1678402) for Fmoc removal or adding acidic modifiers like HOBt or formic acid to the piperidine (B6355638) solution can significantly reduce aspartimide formation. nih.govbiotage.comresearchgate.net
Sterically Hindered Protecting Groups: Employing bulky ester protecting groups on the aspartic acid side chain, such as 3-methylpent-3-yl (Mpe), can sterically block the succinimide (B58015) ring formation. nih.govbiotage.com
Backbone Protection: The most effective method to prevent aspartimide formation is the use of a backbone amide protecting group, such as 2,4-dimethylbenzyl (Dmb). iris-biotech.deiris-biotech.de This is often introduced using a pre-formed dipeptide building block, like Fmoc-Asp(OtBu)-(Dmb)Gly-OH, which masks the susceptible amide nitrogen. iris-biotech.de
Alternative Side-Chain Protection: Utilizing novel protecting groups like cyanosulfurylides (CSY) for the asparagine side chain can completely suppress aspartimide formation. iris-biotech.deresearchgate.net The CSY group is stable to standard SPPS conditions and can be cleaved selectively with electrophilic halogen species. researchgate.net
While these strategies are broadly applicable to peptides containing asparagine, careful selection of both the side-chain protecting group and the deprotection conditions is paramount when working with this compound to ensure the integrity of the final peptide product.
Applications of N4 4 Methyltrityl L Asparagine in the Synthesis of Complex Peptide Architectures
Integration into Solid-Phase Peptide Synthesis (SPPS) Protocols
Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide chemistry, allowing for the efficient, stepwise assembly of amino acids into a desired peptide sequence on a solid support. nih.gov The use of N4-(4-Methyltrityl)-L-asparagine is well-integrated into SPPS protocols, where it serves to protect the side-chain amide of asparagine residues during peptide elongation. chemimpex.comnih.gov
Application in the Synthesis of Difficult Peptide Sequences
"Difficult peptide sequences" are those prone to aggregation and incomplete coupling reactions during SPPS, often due to the formation of secondary structures like β-sheets on the resin. rsc.org The presence of unprotected asparagine side chains can contribute to this aggregation through hydrogen bonding. By protecting the asparagine side-chain amide with the bulky Mtt group, these intermolecular interactions can be disrupted, improving solvation of the growing peptide chain and facilitating more efficient coupling reactions. chemimpex.com This leads to higher purity and yield of the final peptide product. chemimpex.comchemimpex.com
Role in Solution-Phase Peptide Synthesis (SolPS)
While SPPS is dominant, solution-phase peptide synthesis (SolPS) remains a valuable strategy, particularly for the large-scale production of peptides and for the synthesis of fragments destined for segment condensation. In SolPS, the use of this compound offers similar advantages as in SPPS, primarily the prevention of side reactions and aggregation associated with the asparagine side-chain amide. The enhanced solubility imparted by the Mtt group can also be beneficial in solution-phase reactions. chemimpex.com
Construction of Cyclic Peptides and Bridged Structures
The selective deprotection of the Mtt group is a powerful tool for the synthesis of cyclic peptides. After the linear peptide sequence is assembled on the solid support, the Mtt group on an asparagine residue can be selectively removed. The now-free side-chain amide can then be used as a handle for on-resin cyclization, forming a lactam bridge with a deprotected carboxylic acid group of another amino acid in the sequence. This method allows for precise control over the cyclization site and is instrumental in creating structurally constrained peptides with potentially enhanced biological activity and stability. Various strategies, including the use of coupling reagents like HATU or PyBOP, can be employed for the cyclization step. nih.gov
Preparation of Branched Peptides and Peptide Conjugates
The ability to selectively deprotect the Mtt group on an asparagine residue opens up avenues for the synthesis of branched peptides. nih.gov Once the Mtt group is removed, the exposed side-chain amide can serve as an attachment point for the growth of a second peptide chain, creating a branched structure. This approach is valuable for creating peptide dendrimers or for mimicking complex protein structures.
Furthermore, this selective deprotection strategy is applicable to the synthesis of peptide conjugates. After removal of the Mtt group, the asparagine side chain can be modified with various molecules, such as fluorophores, carbohydrates, or oligonucleotides, to create specialized peptide conjugates for a range of applications in diagnostics and therapeutics. nih.govnih.gov
Synthesis of Modified Peptides and Neoglycopeptides Utilizing Asparagine Side-Chain Functionality
The strategic incorporation of this compound, often in the form of Fmoc-Asn(Mtt)-OH, is a cornerstone for the synthesis of intricately modified peptides and neoglycopeptides. The ability to selectively unmask the side-chain amide of asparagine on the solid support provides a versatile handle for a variety of chemical transformations, leading to the creation of peptides with tailored properties and functions.
One of the primary challenges in incorporating asparagine into a peptide sequence is the potential for side reactions, such as the dehydration of the side-chain amide to form a β-cyanoalanine residue during the activation of the C-terminus. beilstein-journals.org The use of a side-chain protecting group like Mtt effectively prevents this undesirable reaction, ensuring the fidelity of the peptide sequence. beilstein-journals.org Furthermore, the Mtt-protected asparagine derivative, Fmoc-Asn(Mtt)-OH, exhibits enhanced solubility in common organic solvents used in SPPS compared to its unprotected counterpart, which facilitates more efficient and reliable coupling reactions. ku.edu
The true power of the Mtt group lies in its selective removal under mild acidic conditions, typically a solution of 1-2% trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). This deprotection is orthogonal to the standard Fmoc/tBu strategy, where the Fmoc group is removed by a base (e.g., piperidine) and the tBu-based side-chain protecting groups and resin linkage are cleaved by concentrated TFA. This orthogonality is the key that unlocks the potential for on-resin modification of the asparagine side chain.
Synthesis of Neoglycopeptides
A significant application of this methodology is in the synthesis of N-linked neoglycopeptides, where a carbohydrate moiety is attached to the side-chain amide of an asparagine residue. This is a critical class of biomolecules involved in numerous biological processes. The synthesis of a library of asparagine-based glycopeptides has been demonstrated, showcasing the versatility of this approach. nih.gov In a typical strategy, after the assembly of the peptide backbone containing the Fmoc-Asn(Mtt)-OH residue, the Mtt group is selectively removed on-resin. The now-free side-chain amide can then be coupled with an activated carbohydrate derivative to form the desired neoglycopeptide.
For instance, a study on the preparation of glycopeptide libraries containing various saccharides utilized an orthogonal Fmoc/tBu protecting group strategy. nih.gov While this particular study focused on solution-phase synthesis after initial solid-phase steps, the principle of utilizing protected asparagine is central. The synthesis of glycosylated di- and tripeptides was achieved with moderate to good yields, demonstrating the feasibility of constructing these complex molecules. nih.gov The choice of coupling reagent, such as HBTU or HATU, was also shown to influence the reaction efficiency. nih.gov
| Peptide/Glycopeptide | Modification | Coupling Reagent | Deprotection Conditions | Yield | Reference |
| Glycosylated Dipeptides | Glucose, Galactose, Mannose, etc. | HBTU/HATU | Piperidine (B6355638) (Fmoc), TFA/DCM/H2O (tBu), NH3/MeOH (acetyl) | Moderate to Good | nih.gov |
| Glycosylated Tripeptides | Glucose, Galactose, Mannose, etc. | HBTU/HATU | Piperidine (Fmoc), TFA/DCM/H2O (tBu), NH3/MeOH (acetyl) | Moderate to Good | nih.gov |
Synthesis of Branched and Modified Peptides
The selective deprotection of the Mtt group on asparagine also enables the synthesis of branched peptides, where a second peptide chain or other molecular entity is attached to the asparagine side chain. This approach allows for the creation of complex scaffolds with diverse functionalities. For example, after selective removal of the Mtt group, the exposed side-chain amide can be modified through various chemical reactions.
While direct examples detailing the synthesis of branched peptides specifically from the asparagine side chain using Mtt are less common in the provided literature, the principle is analogous to the well-established use of orthogonally protected lysine (B10760008) residues, such as Fmoc-Lys(ivDde)-OH, for creating branched structures. The key is the ability to selectively deprotect a specific side chain on the resin to allow for further chemical elaboration.
Comparative Analysis of N4 4 Methyltrityl L Asparagine with Alternative Asparagine Protecting Groups
Comparative Evaluation with Trityl (Trt) Protecting Group
The 4-methyltrityl (Mtt) group is a structural analogue of the more traditional trityl (Trt) group, featuring a methyl group on one of the phenyl rings. This seemingly minor modification has significant implications for its chemical properties and performance in solid-phase peptide synthesis (SPPS).
Differences in Acid Lability and Cleavage Efficiency
The primary distinction between the Mtt and Trt protecting groups lies in their acid lability. The electron-donating methyl group on the Mtt moiety stabilizes the corresponding carbocation formed during acid-mediated cleavage, rendering the Mtt group significantly more acid-labile than the Trt group. nih.gov This increased lability translates to faster and more efficient cleavage under milder acidic conditions.
The Trt group typically requires strong acid conditions, such as high concentrations of trifluoroacetic acid (TFA), for its complete removal. peptide.com In contrast, the Mtt group can be cleaved under much milder conditions, often using a low concentration of TFA (e.g., 1-2%) in a solvent like dichloromethane (B109758) (DCM). sigmaaldrich.com This difference in cleavage conditions is a crucial advantage, particularly in the synthesis of complex peptides containing other acid-sensitive protecting groups or modifications. The ability to selectively remove the Mtt group while leaving other protecting groups like tert-butyl (tBu) intact is a key feature of its utility.
| Protecting Group | Typical Cleavage Conditions | Relative Cleavage Rate |
| N4-Trityl (Trt) | High concentration TFA (e.g., 95%) | Slower |
| N4-(4-Methyltrityl) (Mtt) | 1-2% TFA in DCM | Faster |
Assessment against Other Established Side-Chain Protecting Groups for Asparagine (e.g., Xanthydryl)
The Xanthydryl (Xan) group is another established protecting group for the asparagine side chain. While it offers effective protection, it presents its own set of challenges when compared to the Mtt group.
A significant drawback of using Xan-protected asparagine is its reported lower solubility. google.com This can lead to practical difficulties during peptide synthesis, particularly in automated synthesizers where poor solubility can cause precipitation and clog the instrument's fluidics. In contrast, N4-(4-Methyltrityl)-L-asparagine generally exhibits good solubility in common SPPS solvents, facilitating smoother and more reliable automated synthesis.
From a purity perspective, some studies have suggested that the use of Xan-protected derivatives can lead to purer peptide products compared to Trt-protected ones in specific model peptides. However, the operational challenges associated with its solubility can limit its broader application. The reliable performance and good solubility profile of Asn(Mtt) often make it a more practical choice for routine and complex peptide synthesis.
Advantages and Limitations of this compound in Specific Synthetic Contexts
The unique properties of the Mtt group confer distinct advantages in several synthetic scenarios, but also present some limitations.
Advantages:
Orthogonality and Selective Deprotection: The most significant advantage of the Mtt group is its orthogonality to other commonly used protecting groups in Fmoc-SPPS. researchgate.net Its selective removal under mild acidic conditions allows for on-resin modification of the asparagine side chain, such as lactamization to form cyclic peptides or for the attachment of labels and other moieties. nih.gov
Synthesis of Complex and Modified Peptides: The mild deprotection conditions make Asn(Mtt) ideal for the synthesis of peptides containing sensitive amino acids or post-translational modifications that would be compromised by the harsh conditions required for Trt group removal. nih.gov
Improved Solubility: As previously mentioned, the Mtt group generally enhances the solubility of the protected amino acid, which is beneficial for efficient coupling reactions and automated synthesis.
Limitations:
Cost: As a more specialized reagent, this compound can be more expensive than its Trt-protected counterpart, which may be a consideration for large-scale peptide synthesis.
Potential for Premature Cleavage: While its high acid lability is an advantage, it can also be a limitation if not carefully controlled. In very long syntheses with multiple acidic steps, there might be a risk of premature, albeit slow, cleavage of the Mtt group.
Impact on the Suppression of Undesired Side Reactions (e.g., Racemization, β-Elimination)
Side reactions involving the asparagine residue, such as racemization and β-elimination (which can lead to the formation of aspartimide and subsequently piperidide adducts in Fmoc chemistry), are significant concerns in peptide synthesis. The use of a side-chain protecting group is crucial for minimizing these undesired reactions.
The bulky nature of the Mtt group provides steric hindrance that effectively prevents the formation of the succinimide (B58015) intermediate required for both racemization and β-elimination at the asparagine residue. By protecting the side-chain amide, the Mtt group ensures the integrity of the peptide backbone during the coupling and deprotection cycles of SPPS. While direct quantitative comparisons of the suppression of these specific side reactions by Mtt versus other protecting groups are not extensively detailed in the literature, the general principle of side-chain protection holds true. The reliable and complete protection afforded by the Mtt group, coupled with its favorable cleavage properties, contributes to the synthesis of high-purity peptides with minimal byproducts resulting from asparagine-related side reactions.
| Side Reaction | Impact of this compound |
| Racemization | Suppressed due to steric hindrance and prevention of succinimide formation. |
| β-Elimination (Aspartimide/Piperidide Formation) | Suppressed by protecting the side-chain amide, thus preventing the necessary cyclization. |
Advanced Research Directions and Emerging Methodologies
Development of Greener Synthesis and Deprotection Protocols for N4-(4-Methyltrityl)-L-asparagine
The principles of green chemistry are increasingly being applied to peptide synthesis to reduce its environmental impact. Research in this area for Mtt-protected asparagine focuses on minimizing hazardous waste, reducing energy consumption, and using more environmentally benign reagents. Conventional peptide synthesis often relies on large volumes of organic solvents like dimethylformamide (DMF) and dichloromethane (B109758) (DCM).
Emerging sustainable methods include:
Electrochemical and Photochemical Deprotection : These techniques offer an alternative to chemical reagents for cleaving protecting groups. nih.gov Photoredox catalysis, for instance, can use light energy to initiate deprotection, potentially reducing the need for harsh acidic reagents. nih.gov Researchers have developed photolabile trityl-based protecting groups that can be removed by UV light or even sunlight, offering a clean deprotection method. nih.gov
Alternative Solvents : The exploration of greener solvents is a key focus. Water-based solid-phase peptide synthesis (SPPS) and the use of ionic liquids or deep eutectic solvents are being investigated to replace traditional volatile organic compounds. researchgate.net
Energy-Efficient Methodologies : Microwave-assisted solid-phase peptide synthesis (SPPS) has been shown to accelerate both coupling and deprotection steps, shortening reaction times and often increasing the purity of crude peptides. nih.gov Similarly, ultrasound-assisted synthesis can reduce solvent and reagent consumption. researchgate.net
Table 1: Comparison of Conventional vs. Greener Deprotection Protocols
| Feature | Conventional Protocol (Dilute TFA) | Emerging Greener Protocols |
|---|---|---|
| Reagent | Trifluoroacetic acid (TFA) in DCM | Photons (photochemistry), electrons (electrochemistry) nih.gov |
| Solvent | Dichloromethane (DCM), Dimethylformamide (DMF) | Water, TFE/DCM mixtures, recyclable electrolytes nih.govsigmaaldrich.com |
| Byproducts | Neutralized acid waste, trityl-scavenger adducts researchgate.net | Benign byproducts (e.g., p-methoxybenzaldehyde dimethyl acetal (B89532) in some electrochemical methods) nih.gov |
| Energy Source | Standard laboratory conditions | Light (UV/Visible), electricity, microwaves, ultrasound nih.govnih.gov |
| Selectivity | High, based on acid lability | Potentially very high, triggered by external stimulus (e.g., specific wavelength of light) nih.gov |
Exploration of Novel Reagents and Catalytic Systems for Mtt Introduction and Cleavage
The Mtt group is a derivative of the trityl (Trt) group, designed for more rapid cleavage under mildly acidic conditions. nih.gov Typically, the Mtt group is removed using a low concentration (1-2%) of trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), often with a scavenger such as triisopropylsilane (B1312306) (TIS) to capture the released Mtt cation. sigmaaldrich.com
Novel approaches under investigation include:
Advanced Catalytic Systems : Metal-free catalytic systems using trityl halides and thioureas have been shown to generate trityl cations, which could be adapted for protection and deprotection reactions. bohrium.com
Reductive Detritylation : For certain applications, reductive cleavage offers an alternative to acidolysis. The use of lithium powder with a catalytic amount of naphthalene (B1677914) has been reported for the reductive deprotection of N-tritylamines. organic-chemistry.org
Photolabile Trityl Derivatives : The development of trityl groups that can be cleaved by light (photolabile protecting groups or PPGs) represents a significant advance. nih.gov By modifying the trityl structure with specific electron-donating substituents, deprotection can be achieved with high efficiency using light, providing a truly orthogonal cleavage strategy. nih.gov
Table 2: Selected Reagents and Systems for Mtt Group Cleavage
| Reagent/System | Conditions | Key Features |
|---|---|---|
| Dilute TFA/TIS in DCM | 1-2% TFA, 1-5% TIS, DCM, room temp | Standard, highly efficient, orthogonal to tBu-based groups. sigmaaldrich.com |
| DCM/HFIP/TFE/TES | 6.5:2:1:0.5 mixture | Alternative acidic condition for selective removal. sigmaaldrich.com |
| HOBt in DCM/TFE | 0.6 M HOBt in DCM/TFE (1:1) | Mild acidic conditions for cleaving related Mmt groups. sigmaaldrich.com |
| Photochemical | UV or sunlight irradiation | For photolabile trityl variants; offers high orthogonality. nih.gov |
| Reductive (Lithium/Naphthalene) | Lithium powder, catalytic naphthalene | Alternative to acid-labile cleavage; selective in the presence of benzyl (B1604629) groups. organic-chemistry.org |
Integration of this compound into Automated High-Throughput Peptide Synthesis Platforms
The demand for synthetic peptides in drug discovery, proteomics, and materials science has driven the development of automated high-throughput synthesis platforms. The successful integration of this compound into these systems is crucial for the efficient production of complex asparagine-containing peptides.
Nα-Fmoc-Nγ-(4-methyltrityl)-L-asparagine is fully compatible with the widely used Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) solid-phase peptide synthesis (SPPS) strategy. peptide.comchemimpex.com This makes it suitable for use in various automated synthesizers. These platforms automate the repetitive cycles of deprotection, washing, and coupling required for peptide chain elongation. rsc.orgchimia.ch
Key considerations for integration include:
Protocol Optimization : Standard coupling protocols using reagents like HCTU/DIEA or DIC/HOBt are effective. rsc.org However, for challenging sequences, such as those with N-methylated amino acids, specialized reagents like PyAOP may be required to achieve high coupling yields. nih.gov
Microwave-Assisted Automation : The use of microwave energy in automated synthesizers can dramatically reduce cycle times. nih.gov Fmoc-Asn(Mtt)-OH is stable under these conditions, allowing for rapid synthesis of peptide sequences. rsc.org
Cleavage and Side Reactions : While the Mtt group is designed for easy cleavage, conditions must be carefully controlled in an automated or high-throughput setting to prevent side reactions. For instance, prolonged exposure to acid during final cleavage can lead to peptide fragmentation or other modifications. nih.gov
Table 3: Typical Parameters for Automated Synthesis using Fmoc-Asn(Mtt)-OH
| Parameter | Microwave-Assisted Protocol (e.g., CEM Liberty1™) rsc.org | Room Temperature Protocol (e.g., CS Bio 336) rsc.org |
|---|---|---|
| Activation/Coupling | 5-fold excess Fmoc-AA/DIC/HOBt; 10 min @ 75°C, 25W | 5- to 10-fold excess Fmoc-AA/HCTU/DIEA; 30 min |
| Fmoc-Deprotection | 20% piperidine (B6355638) in DMF; 3.5 min @ 75°C, 40W | 20% piperidine in DMF; 10 min |
| Side-Chain Deprotection (Mtt) | 1-2% TFA in DCM with scavenger | 1-2% TFA in DCM with scavenger |
| Final Cleavage (from resin) | TFA/Scavenger cocktail (e.g., TFA/TMSBr/thioanisole/EDT) | TFA/Scavenger cocktail (e.g., TFA/TIS/H₂O) |
Computational Studies on Mtt Group Interactions and Reactivity in Peptide Environments
Computational chemistry provides powerful tools for understanding molecular structure and reactivity, offering insights that are often difficult to obtain through experimentation alone. While specific computational studies on this compound are not widely published, the potential for such research is vast. These methods can be used to predict the behavior of the Mtt group and its influence on peptide properties.
Potential areas of computational investigation include:
Conformational Analysis : The bulky, hydrophobic trityl group can significantly influence a peptide's local and global conformation. total-synthesis.com Molecular dynamics (MD) simulations can model how the Mtt group restricts the rotational freedom of the asparagine side chain and how it interacts with neighboring amino acid residues, potentially inducing specific secondary structures or affecting peptide folding pathways. youtube.com
Reactivity and Deprotection Mechanisms : Quantum mechanics (QM) methods, such as Density Functional Theory (DFT), can be used to study the mechanism of acid-catalyzed Mtt cleavage. These calculations can elucidate the stability of the Mtt cation intermediate and the role of scavengers, helping to optimize deprotection conditions and minimize side reactions.
Predicting Peptide Properties : Computational pipelines are being developed to predict the structure and behavior of peptides in solution. youtube.com By incorporating parameters for non-standard residues like Asn(Mtt), these models could predict how the protecting group affects properties like solubility, aggregation propensity, and binding affinity to target receptors. This is particularly relevant for designing peptides with predefined structures. nih.gov
Table 4: Potential Applications of Computational Methods for Mtt-Protected Peptides
| Computational Method | Potential Application | Predicted Outcome/Insight |
|---|---|---|
| Molecular Dynamics (MD) | Simulate peptide folding and dynamics in solution. | Ensemble of peptide conformations, effect of Mtt on structural stability, solvent accessibility. youtube.com |
| Density Functional Theory (DFT) | Model the electronic structure and reaction pathway for deprotection. | Transition state energies, stability of Mtt cation, mechanism of cleavage. |
| Quantitative Structure-Activity Relationship (QSAR) | Correlate structural features with biological activity. | Predict how Mtt group placement affects binding affinity or other activities. nih.gov |
| Molecular Docking | Predict binding of the Mtt-containing peptide to a receptor. | Identify potential steric clashes or favorable hydrophobic interactions involving the Mtt group. |
Potential for Derivatization in Bioconjugation and Chemical Biology Applications
The unique properties of the Mtt group make this compound a valuable tool for bioconjugation and chemical biology. chemimpex.comchemimpex.com Its key advantage is its lability to very mild acid, which allows for orthogonal deprotection. This means the Mtt group can be selectively removed without affecting other acid-labile protecting groups (like tBu, Boc) or the peptide's attachment to an acid-sensitive resin. sigmaaldrich.com
This orthogonality enables site-specific modification of the asparagine side chain, opening up numerous applications:
Synthesis of Branched and Cyclic Peptides : The asparagine side-chain amide can be selectively deprotected on-resin and used as an attachment point for another peptide chain, creating branched structures. Alternatively, it can be used to form a lactam bridge with a side-chain carboxyl group (e.g., from glutamic acid) to synthesize side-chain-to-side-chain cyclized peptides. nih.govacs.org
Attachment of Probes and Labels : After selective deprotection of the Mtt group, the newly freed amide nitrogen (or a carboxyl group after enzymatic conversion) can be derivatized with fluorescent dyes, biotin (B1667282) tags, or other reporter molecules. nih.gov This allows for the creation of molecular probes to study protein-protein interactions and cellular processes. bohrium.com
Bioconjugation and Surface Immobilization : Peptides can be conjugated to larger molecules like proteins, polysaccharides, or synthetic polymers to create novel biomaterials. nih.gov The selective deprotection of Asn(Mtt) provides a specific handle for such conjugation reactions, which are used in drug delivery and tissue engineering.
Development of Peptide-Based Therapeutics : The ability to precisely modify the asparagine side chain is crucial for developing peptide drugs with improved pharmacokinetic properties. chemimpex.comchemimpex.com Derivatization can be used to attach solubility enhancers or moieties that improve stability against proteolytic degradation. nih.gov
Table 5: Potential Derivatization and Bioconjugation Applications
| Application | Derivatization Strategy | Purpose |
|---|---|---|
| Peptide Cyclization | On-resin deprotection of Mtt, followed by intramolecular amide bond formation with a side-chain carboxyl group. | Enhance metabolic stability, improve receptor binding affinity and selectivity. nih.govacs.org |
| Fluorescent Labeling | Selective deprotection followed by coupling with a fluorescent dye (e.g., fluorescein, rhodamine). | Create probes for fluorescence microscopy, FRET studies, and binding assays. nih.gov |
| Drug Delivery | Conjugation to polymers (e.g., PEG) or nanoparticles after Mtt removal. | Improve drug solubility, extend circulation half-life, and target specific tissues. |
| Biomaterial Functionalization | Attachment of peptides to surfaces or scaffolds via the deprotected Asn side chain. | Create bioactive materials for promoting cell adhesion, growth, and tissue regeneration. nih.gov |
| Chemical Probe Synthesis | Derivatization with cross-linking agents or affinity tags (e.g., biotin). | Identify binding partners and study biological pathways (activity-based probing). bohrium.com |
Table of Compounds
| Compound Name | Abbreviation/Synonym |
|---|---|
| This compound | L-Asn(Mtt)-OH |
| Nα-Fmoc-Nγ-(4-methyltrityl)-L-asparagine | Fmoc-Asn(Mtt)-OH |
| 9-fluorenylmethyloxycarbonyl | Fmoc |
| tert-butyl | tBu |
| tert-butoxycarbonyl | Boc |
| Trifluoroacetic acid | TFA |
| Dichloromethane | DCM |
| Dimethylformamide | DMF |
| Triisopropylsilane | TIS |
| 1-Hydroxy-7-azabenzotriazole | HOAt |
| (7-Azabenzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate | PyAOP |
| (Benzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate | PyBOP |
| N,N'-Diisopropylcarbodiimide | DIC |
| 1-Hydroxybenzotriazole | HOBt |
| (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | HCTU |
| N,N-Diisopropylethylamine | DIEA |
| Trifluoroethanol | TFE |
| Hexafluoroisopropanol | HFIP |
| Triethylsilane | TES |
| 4-Monomethoxytrityl | Mmt |
| Thioanisole | - |
| 1,2-Ethanedithiol | EDT |
Q & A
Basic Research Questions
Q. What are the recommended synthetic methodologies for preparing N4-(4-Methyltrityl)-L-asparagine, and how can structural integrity be validated?
- Answer : Synthesis often involves protecting the amino group of L-asparagine with the 4-methyltrityl (Mtt) group. A validated approach includes using ATP-dependent enzymatic systems (e.g., asparagine synthases) coupled with ATP regeneration to improve yield and purity . Structural validation requires multi-analytical techniques:
- NMR Spectroscopy : Confirm the presence of the Mtt group via characteristic aromatic proton signals (δ 6.8–7.2 ppm) and the asparagine backbone (e.g., α-proton at δ 4.2–4.5 ppm).
- Mass Spectrometry : Use high-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+) and isotopic patterns.
- Chromatography : HPLC with UV detection (e.g., 254 nm for trityl groups) ensures purity (>98%) .
Q. How can researchers optimize the stability of this compound during storage and handling?
- Answer : Stability depends on avoiding acidic conditions (which cleave the Mtt group) and moisture. Recommendations:
- Storage : Lyophilize and store at −20°C under inert gas (argon or nitrogen).
- Handling : Use anhydrous solvents (e.g., DMF or DCM) during synthesis. Monitor degradation via TLC or HPLC, tracking the appearance of free L-asparagine .
Advanced Research Questions
Q. What experimental design strategies are effective for studying the enzymatic activity of L-asparaginase on this compound?
- Answer : Use Response Surface Methodology (RSM) to optimize reaction parameters (pH, temperature, substrate concentration). For example:
- Central Composite Design : Test variables like temperature (4–37°C) and incubation time (24–48 h) to maximize enzyme activity.
- Critical Factors : Ensure L-asparagine is present in the medium, as its absence abolishes enzyme activity .
- Analytical Tools : Measure ammonia release via gas-sensing electrodes or conductometric biosensors .
Q. How can contradictory data on substrate specificity (e.g., Mtt-protected vs. unprotected L-asparagine) be resolved in kinetic studies?
- Answer : Perform competitive inhibition assays using both substrates. Key steps:
- Kinetic Profiling : Compare and values for protected vs. unprotected substrates.
- Structural Analysis : Use molecular docking to assess steric hindrance from the Mtt group.
- Statistical Validation : Apply ANOVA to confirm significance () in activity differences .
Q. What methodologies are recommended for analyzing the role of this compound in peptide synthesis or drug delivery systems?
- Answer :
- Solid-Phase Peptide Synthesis (SPPS) : Incorporate the Mtt-protected asparagine as a building block. Use mild acidic conditions (1% TFA in DCM) for selective deprotection .
- Drug Release Studies : Monitor hydrolysis kinetics under physiological conditions (pH 7.4, 37°C) using LC-MS to quantify released L-asparagine.
- Cellular Uptake : Radiolabel the compound (e.g., ) and track permeability using Caco-2 cell models .
Data Analysis and Validation
Q. How should researchers address discrepancies in spectroscopic data (e.g., NMR shifts) between synthetic batches?
- Answer :
- Batch Comparison : Use principal component analysis (PCA) to cluster NMR spectra and identify outliers.
- Purity Assessment : Cross-validate with HPLC-MS to detect impurities (e.g., incomplete deprotection byproducts).
- Reference Standards : Compare with published data for similar trityl-protected amino acids .
Q. What statistical approaches are critical for validating enzyme activity assays involving this compound?
- Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
